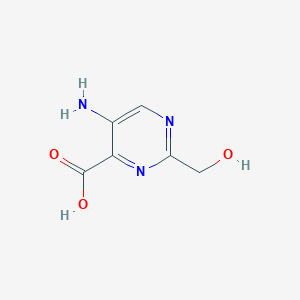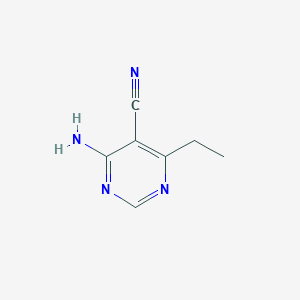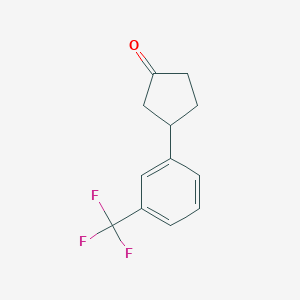
3-(3-(Trifluoromethyl)phenyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)phenyl)cyclopentanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)cyclopentanone typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with cyclopentanone under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)cyclopentanone: Similar structure but with the trifluoromethyl group in the para position.
3-(3-(Trifluoromethyl)phenyl)propanal: Contains an aldehyde group instead of a ketone.
3-(3-(Trifluoromethyl)phenyl)cyclohexanone: Contains a cyclohexanone ring instead of a cyclopentanone.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)cyclopentanone is unique due to the specific positioning of the trifluoromethyl group and the cyclopentanone ring, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)7-9/h1-3,6,9H,4-5,7H2 |
InChI Key |
ZYDKUECEDMXYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





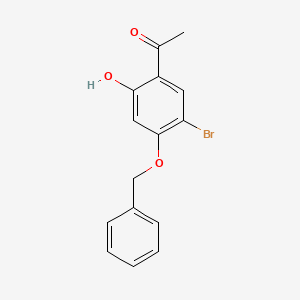

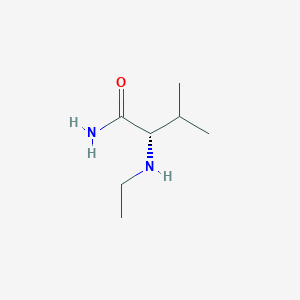
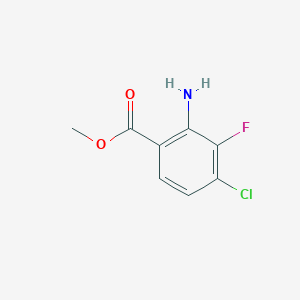
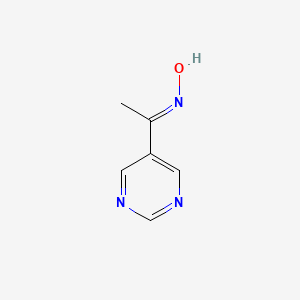
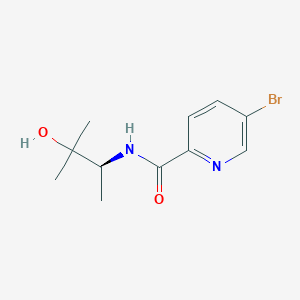
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)

